molecular formula C10H12N2O B3309797 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 943119-86-6

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol

Cat. No.: B3309797
CAS No.: 943119-86-6
M. Wt: 176.21 g/mol
InChI Key: LDHWTTIGOBIDSW-UHFFFAOYSA-N
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Description

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system with a methyl group at the 6-position and an ethanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring system can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the ethanol group but shares the imidazo[1,2-a]pyridine core structure.

    2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine: Contains an ethanamine group instead of ethanol.

    2-(Imidazo[1,2-a]pyridin-2-yl)ethanol: Similar structure but without the methyl group at the 6-position.

Uniqueness

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol is unique due to the presence of both the methyl group at the 6-position and the ethanol group at the 2-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-2-3-10-11-9(4-5-13)7-12(10)6-8/h2-3,6-7,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHWTTIGOBIDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
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2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
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2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
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2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Reactant of Route 6
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol

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